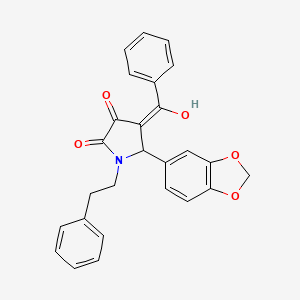![molecular formula C21H33NO B11095757 2,6-di-tert-butyl-4-[(E)-(cyclohexylimino)methyl]phenol](/img/structure/B11095757.png)
2,6-di-tert-butyl-4-[(E)-(cyclohexylimino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It appears as a white crystalline powder, odorless, and is soluble in organic solvents like ethanol, acetone, and benzene, but insoluble in water.
- BHT is valued for its heat stability, lack of specific odor, and absence of color changes upon exposure to metal ions .
2,6-di-tert-butyl-4-[(E)-(cyclohexylimino)méthyl]phénol: (short for ), is a synthetic compound widely used as an antioxidant and stabilizer.
Preparation Methods
- BHT can be synthesized through two main routes:
Phenol and tert-butanol reaction: Heating phenol with tert-butanol in the presence of phosphoric acid as a catalyst yields 2,6-di-tert-butyl-4-methylphenol.
Isobutylene route: Mixing isobutylene with phenol and concentrated sulfuric acid, followed by neutralization and recrystallization, produces BHT.
Chemical Reactions Analysis
- BHT undergoes various reactions:
Oxidation: BHT acts as an antioxidant by donating hydrogen atoms to free radicals, preventing oxidative damage.
Substitution: It can undergo halogenation or alkylation reactions.
Hydrolysis: BHT hydrolyzes under acidic conditions.
- Common reagents include acids, bases, and oxidizing agents.
- Major products depend on reaction conditions and substituents .
Scientific Research Applications
Food Industry: BHT is widely used in food preservation, especially in oils and fats, preventing rancidity.
Plastics and Rubber: It stabilizes polymers against degradation due to heat and light exposure.
Cosmetics: BHT extends shelf life by preventing oxidation.
Medicine: Some studies explore its potential as an antiviral and anticancer agent.
Mechanism of Action
- BHT’s antioxidant effect involves scavenging free radicals, protecting cellular components.
- It inhibits lipid peroxidation by terminating chain reactions.
- Molecular targets include lipid membranes and reactive oxygen species .
Comparison with Similar Compounds
- BHT is unique due to its tert-butyl groups, which enhance stability.
- Similar compounds include BHA (butylated hydroxyanisole) and TBHQ (tert-butylhydroquinone), both used as antioxidants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL)-4-[(CYCLOHEXYLIMINO)METHYL]PHENOL typically involves the reaction of 2,6-di-tert-butylphenol with cyclohexylamine under specific conditions. The reaction is often carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imine bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-DI(TERT-BUTYL)-4-[(CYCLOHEXYLIMINO)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molybdate surfactants.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed in substitution reactions, often in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Diphenoquinone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various esters and ethers depending on the substituent introduced.
Applications De Recherche Scientifique
2,6-DI(TERT-BUTYL)-4-[(CYCLOHEXYLIMINO)METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as an antioxidant in fuels, lubricants, and polymers to prevent oxidative degradation.
Biology: Investigated for its potential as a stabilizer in biological samples and reagents.
Medicine: Explored for its antioxidant properties, which may have therapeutic implications in preventing oxidative stress-related diseases.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant properties. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from oxidation. This allows the compound to effectively scavenge free radicals and prevent oxidative damage. The imine group can also participate in redox reactions, further enhancing the compound’s antioxidant capacity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-DI-TERT-BUTYLPHENOL: Shares the tert-butyl groups but lacks the cyclohexylimine moiety, making it less versatile in certain applications.
2,6-DI-TERT-BUTYLPYRIDINE: Contains a pyridine ring instead of a phenol, altering its chemical reactivity and applications.
Uniqueness
2,6-DI(TERT-BUTYL)-4-[(CYCLOHEXYLIMINO)METHYL]PHENOL is unique due to the combination of its bulky tert-butyl groups and the cyclohexylimine moiety. This structure provides enhanced stability and reactivity, making it suitable for a wide range of applications in different fields.
Propriétés
Formule moléculaire |
C21H33NO |
|---|---|
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(cyclohexyliminomethyl)phenol |
InChI |
InChI=1S/C21H33NO/c1-20(2,3)17-12-15(13-18(19(17)23)21(4,5)6)14-22-16-10-8-7-9-11-16/h12-14,16,23H,7-11H2,1-6H3 |
Clé InChI |
WRDWZTRUQVJCNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazole-2(5H)-thione](/img/structure/B11095675.png)

![ethyl 4-({6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate](/img/structure/B11095685.png)
![2-Propenoic acid, 3-[(cyanomethyl)thio]-2-[(diethoxyphosphinothioyl)oxy]-, ethyl ester](/img/structure/B11095686.png)
![3,4,5-trihydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11095691.png)
![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methoxybenzoate](/img/structure/B11095701.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11095708.png)
![4-(decyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide](/img/structure/B11095712.png)
![4-bromo-2-[(Z)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11095713.png)
![N-[(2Z)-3,4-bis(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11095718.png)
![N-{3-Benzyl-5-[(2,4-dimethyl-phenylcarbamoyl)-methyl]-4-oxo-2-thioxo-imidazolidin-1-yl}-3-fluoro-benzamide](/img/structure/B11095722.png)
![Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate](/img/structure/B11095736.png)
![Tetramethyl 7'-ethoxy-6'-[(4-fluorophenyl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11095745.png)
![N-[4-({2-[(4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11095753.png)
